

Introduction: The Quinazoline Core in Modern Drug Discovery

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Compound of Interest

Compound Name: *8-bromo-4-chloro-7-methylquinazoline*

CAS No.: 1565019-68-2

Cat. No.: B6206561

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Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[1][2] The strategic substitution on the quinazoline ring system allows for the fine-tuning of physicochemical properties and pharmacological activities, leading to the development of numerous therapeutic agents.[2]

The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the quinazoline ring provides synthetic handles for further molecular diversification through various cross-coupling and nucleophilic substitution reactions.[1] This adaptability makes halogenated quinazolines valuable intermediates in the synthesis of compound libraries for high-throughput screening.

Physicochemical and Spectroscopic Profile

While specific experimental data for **8-bromo-4-chloro-7-methylquinazoline** is not readily available, the properties of the closely related 8-bromo-4-chloroquinazoline provide a reliable

benchmark.

Property	Value	Source
CAS Number	125096-72-2	[3][4][5][6]
Molecular Formula	C ₈ H ₄ BrClN ₂	[3][4]
Molecular Weight	243.49 g/mol	[3][4][5]
Appearance	Solid	[4]
Melting Point	159 to 161°C	[4]
InChI Key	NVMDCMMESVPNHN- UHFFFAOYSA-N	[3][4]
SMILES	C1=CC2=C(C(=C1)Br)N=CN= C2Cl	[3]

Spectroscopic Data Interpretation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a substituted quinazoline will exhibit signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants will be influenced by the positions of the bromine, chlorine, and methyl groups. The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the fused ring system.[7][8]
- Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for compounds containing both bromine and chlorine. The molecular ion peak (M+) will be accompanied by M+2 and M+4 peaks of predictable relative intensities.[7]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system (around 1600-1450 cm⁻¹), as well as C-H bending vibrations. A C-Cl stretching band is expected around 750 cm⁻¹. [7]

Synthetic Pathways: A Strategic Approach

The synthesis of substituted quinazolines can be achieved through several established methodologies. A plausible synthetic route to **8-bromo-4-chloro-7-methylquinazoline** would

likely involve the initial construction of a substituted 2-aminobenzonitrile or 2-aminobenzoic acid, followed by cyclization to form the quinazolinone core, and subsequent chlorination.

A generalized synthetic workflow is presented below:



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Caption: Generalized synthetic workflow for substituted quinazolines.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 7-Bromo-3,4-dihydroquinazolin-4-one (an analogous intermediate)

A general procedure for a related compound involves the cyclization of the corresponding anthranilic acid derivative.^[9]

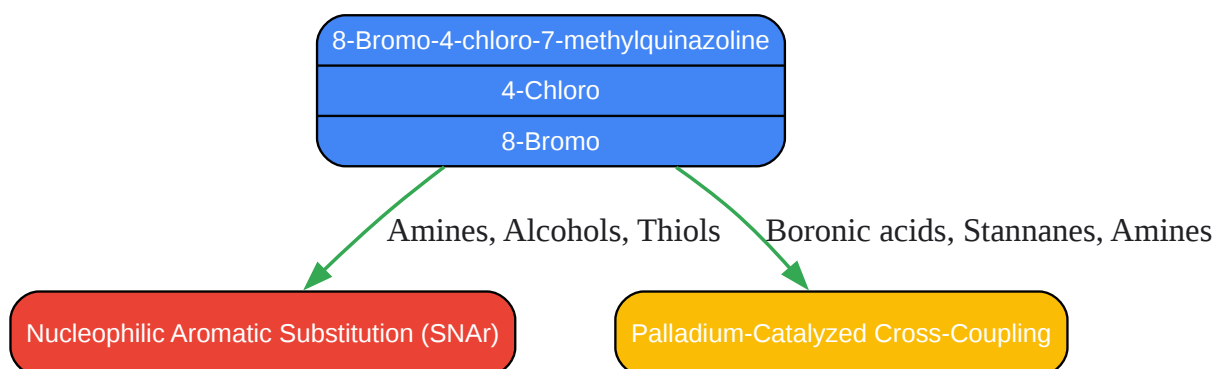
- Suspend the starting material, 7-bromo-3H-quinazolin-4-one (1 equivalent), in phosphorus oxychloride (POCl_3) (excess, e.g., 5-10 equivalents).
- Slowly add N,N-diisopropylethylamine (DIPEA) (0.5 equivalents) dropwise to the suspension.
- Heat the reaction mixture to reflux (approximately 115°C) and stir for 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the pH is neutral to slightly basic.
- The product will precipitate out of the solution. Filter the solid, wash it thoroughly with water, and dry it under a vacuum.

- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reactivity and Applications in Drug Discovery

The 8-bromo-4-chloro-quinazoline scaffold is a versatile platform for the synthesis of novel bioactive molecules. The two halogen atoms offer differential reactivity, allowing for selective functionalization.

- Nucleophilic Aromatic Substitution (S_NAr) at C4: The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement by amines, alcohols, and thiols. This allows for the introduction of a wide variety of side chains to explore structure-activity relationships (SAR). [\[1\]](#)
- Palladium-Catalyzed Cross-Coupling at C8: The bromine atom at the 8-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the chemical diversity of the synthesized derivatives.



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Caption: Key reaction sites on the 8-bromo-4-chloroquinazoline core.

Potential Therapeutic Targets:

Derivatives of quinazoline have shown activity against a range of biological targets, including:

- Kinase Inhibitors: Many quinazoline-based drugs target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[10]
- Antimicrobial Agents: The quinazoline scaffold has been explored for the development of new antibacterial and antifungal agents.[2][11]
- Antiviral and Antimalarial Agents: Chloroquine, a well-known antimalarial drug, features a related quinoline core, and quinazoline derivatives have also been investigated for these activities.[2][12]

Safety and Handling

Halogenated organic compounds require careful handling in a laboratory setting. Based on the hazard information for 8-bromo-4-chloroquinazoline, the following precautions should be taken[3][4]:

- Harmful if swallowed.[3][4]
- Causes skin irritation.[3][4]
- Causes serious eye irritation.[3][4]
- May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE):

- Wear appropriate protective gloves, clothing, and eye/face protection.
- Use in a well-ventilated area or under a fume hood.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a dry and well-ventilated place.
- For long-term storage, an inert atmosphere and storage at low temperatures (e.g., -20°C) are recommended.[5]

Conclusion

8-bromo-4-chloro-7-methylquinazoline, and its core scaffold, represent a promising starting point for the development of novel therapeutic agents. The synthetic versatility offered by the strategically placed halogen atoms allows for extensive chemical modifications, enabling the exploration of a broad chemical space. This guide provides a foundational understanding of the synthesis, reactivity, and potential applications of this class of compounds, empowering researchers to leverage the unique properties of the quinazoline scaffold in their drug discovery endeavors.

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